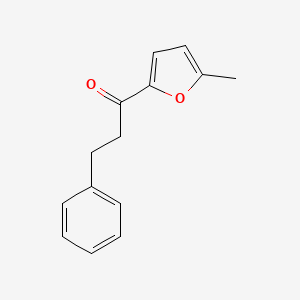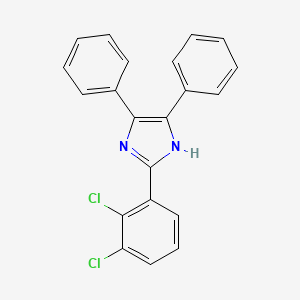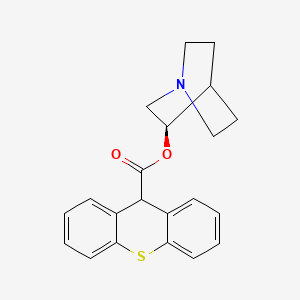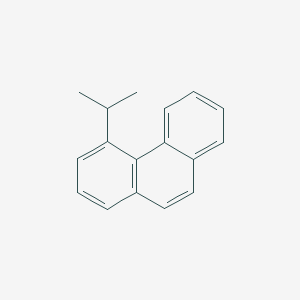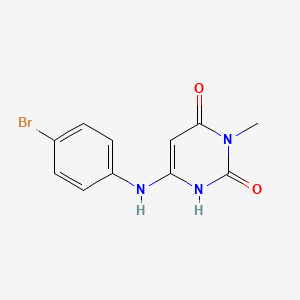
6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine-substituted aniline group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-bromoaniline with a suitable pyrimidine precursor. One common method involves the condensation of 4-bromoaniline with 3-methylpyrimidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrimidine ring.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation can produce a nitro compound.
科学研究应用
6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bromine atom and the pyrimidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-(4-Bromoanilino)-2,4,6-trimethylpyrimidine: Similar structure but with additional methyl groups on the pyrimidine ring.
4-(4-Bromoanilino)-3-methylpyrimidine-2,6(1H,3H)-dione: Similar structure but with different substitution patterns on the pyrimidine ring.
Uniqueness
6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
属性
CAS 编号 |
112069-54-2 |
|---|---|
分子式 |
C11H10BrN3O2 |
分子量 |
296.12 g/mol |
IUPAC 名称 |
6-(4-bromoanilino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10BrN3O2/c1-15-10(16)6-9(14-11(15)17)13-8-4-2-7(12)3-5-8/h2-6,13H,1H3,(H,14,17) |
InChI 键 |
KCTPAORKHWSPFM-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=C(NC1=O)NC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


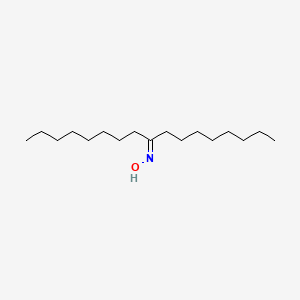
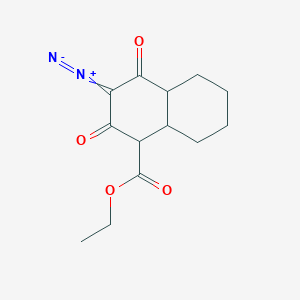
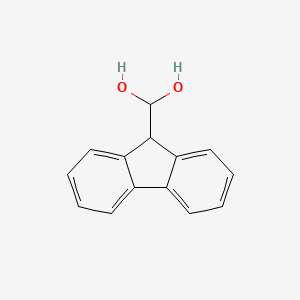
![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)
![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)

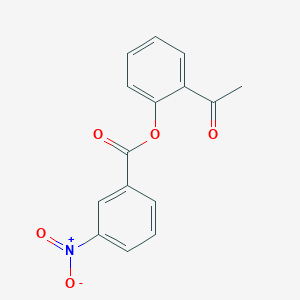
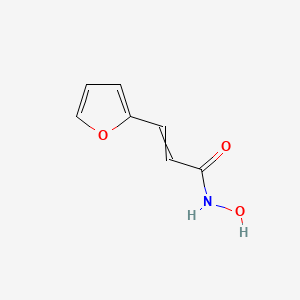
![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)
